molecular formula C15H19FN2O5 B14055708 (S)-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate

(S)-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B14055708
M. Wt: 326.32 g/mol
InChI Key: PDARQCAYFZBNMO-NSHDSACASA-N
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Description

(S)-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a pyrrolidine ring, a tert-butyl ester group, and a fluorinated nitrophenoxy moiety. Such compounds are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Fluorinated Nitrophenoxy Group: This step involves the nucleophilic aromatic substitution of a fluorinated nitrophenol with a suitable leaving group on the pyrrolidine ring.

    Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions, including the use of catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated nitrophenoxy group may enhance binding affinity and specificity, while the pyrrolidine ring can modulate the compound’s overall conformation and activity. The exact pathways and targets would depend on the specific biological context being studied.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl 3-(2-chloro-5-nitrophenoxy)pyrrolidine-1-carboxylate: Similar structure with a chlorine atom instead of fluorine.

    (S)-tert-Butyl 3-(2-fluoro-5-methoxyphenoxy)pyrrolidine-1-carboxylate: Similar structure with a methoxy group instead of a nitro group.

Uniqueness

(S)-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate is unique due to the presence of the fluorinated nitrophenoxy group, which can impart distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and binding interactions, while the nitro group can participate in redox reactions and influence the compound’s electronic properties.

Properties

Molecular Formula

C15H19FN2O5

Molecular Weight

326.32 g/mol

IUPAC Name

tert-butyl (3S)-3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)22-13-8-10(18(20)21)4-5-12(13)16/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m0/s1

InChI Key

PDARQCAYFZBNMO-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=CC(=C2)[N+](=O)[O-])F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

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